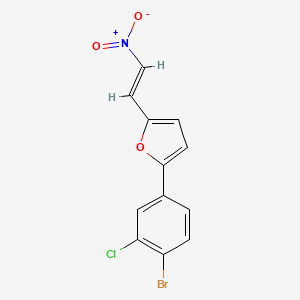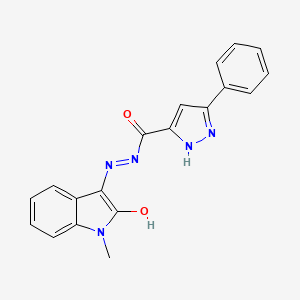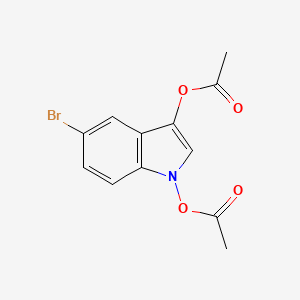![molecular formula C15H13N3O4 B5712434 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide, also known as HNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNEB is a hydrazone derivative of 2-hydroxybenzohydrazide, and its unique chemical structure makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In addition to its antitumor and anti-amyloidogenic effects, 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been shown to enhance the activity of the immune system, which may have implications for the treatment of infectious diseases.
実験室実験の利点と制限
One of the major advantages of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is also highly stable and can be stored for extended periods without significant degradation. However, one of the limitations of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is its relatively low solubility in aqueous solutions, which may limit its application in certain experimental setups.
将来の方向性
There are several potential future directions for research on 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide. One promising avenue of research is the development of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide-based derivatives with enhanced activity and reduced toxicity. Another potential direction is the investigation of the synergistic effects of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide with other chemotherapeutic agents, which may enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide and its potential applications in various scientific research fields.
合成法
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide can be synthesized through a simple condensation reaction between 2-hydroxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is typically carried out in the presence of a suitable catalyst under reflux conditions. The resulting product can be purified through recrystallization or chromatographic techniques.
科学的研究の応用
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. 2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(11-6-8-12(9-7-11)18(21)22)16-17-15(20)13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,17,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDWDCEGBUHR-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)


![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)

